(R)-3-Methyl-pentanoic Acid: A Technical Guide
(R)-3-Methyl-pentanoic Acid: A Technical Guide
CAS Number: 16958-25-1
This technical guide provides a comprehensive overview of (R)-3-Methyl-pentanoic acid, also known as (3R)-3-methylpentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development. This document covers the compound's chemical and physical properties, spectroscopic data, synthesis protocols, biological relevance, and safety information.
Chemical and Physical Properties
(R)-3-Methyl-pentanoic acid is a chiral, branched-chain fatty acid. Its properties, along with those of the racemic mixture (3-methylpentanoic acid, CAS Number: 105-43-1), are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| CAS Number | 16958-25-1 | [1] |
| IUPAC Name | (3R)-3-methylpentanoic acid | [3] |
| Synonyms | (R)-3-Methylvaleric acid, (3R)-3-Methylvaleric acid | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 196-198 °C (for racemate) | [4] |
| Melting Point | -41 °C (for racemate) | [5] |
| Density | 0.93 g/mL (for racemate) | [4] |
| pKa | 4.80 ± 0.10 (Predicted) | [1] |
| Water Solubility | Limited | [2] |
| Solubility in Organic Solvents | Soluble | [2] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of (R)-3-Methyl-pentanoic acid. The following data is available for the racemic 3-methylpentanoic acid from the NIST Chemistry WebBook.[6][7]
| Data Type | Source Information |
| Infrared (IR) Spectrum | Available from the Coblentz Society's collection, measured in a solution.[6] |
| Mass Spectrum (Electron Ionization) | Available from the NIST Mass Spectrometry Data Center.[7] |
Experimental Protocols
Synthesis of 3-Methylpentanoic Acid (Racemic)
A common method for the synthesis of 3-methylpentanoic acid involves the saponification of ethyl sec-butylmalonate followed by acidification and decarboxylation.[8] The following is a summary of the procedure described in Organic Syntheses.
Materials:
-
Potassium hydroxide
-
Water
-
Ethyl sec-butylmalonate
-
Concentrated sulfuric acid
-
Benzene
Procedure:
-
A solution of potassium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel.
-
Ethyl sec-butylmalonate is added slowly to the hot potassium hydroxide solution, causing the mixture to reflux.
-
The solution is boiled for two hours after the addition is complete.
-
Water is added, and the alcohol formed during saponification is removed by distillation.
-
After cooling, a solution of concentrated sulfuric acid in water is slowly added with stirring.
-
The mixture is then subjected to steam distillation.
-
The distillate, containing 3-methylpentanoic acid and water, is collected. The acid is then separated from the aqueous layer.
-
The crude acid is purified by distillation. The fraction boiling at 193–196 °C is collected.[8]
Biological Activity and Applications
3-Methylpentanoic acid is a naturally occurring compound found in various plants and is also a product of animal and fungal metabolism.[9] It is classified as a methyl-branched fatty acid and is involved in fatty acid metabolism.[10]
Flavoring Agent: 3-Methylpentanoic acid is used as a flavoring agent in the food industry.[9]
Antimicrobial Properties: Recent studies have investigated the antimicrobial properties of 3-methylpentanoic acid, particularly in combination with other volatile organic compounds, for the preservation of agricultural products like the Lanzhou lily. These combinations have shown synergistic effects in inhibiting the growth of bacteria such as Bacillus species.[11]
Role in Metabolism: As a branched-chain fatty acid, 3-methylpentanoic acid is involved in lipid metabolism.[10] Its metabolic pathways can be linked to the catabolism of amino acids like isoleucine.
Signaling Pathways and Drug Development
While direct involvement in specific signaling pathways is not extensively documented, its role as a fatty acid suggests potential interactions with pathways regulated by lipid metabolites. Furthermore, analogues of related compounds, such as 4-hydroxy-4-methylpentanoic acid (an analogue of GHB), have been synthesized for research to better understand their mode of action, indicating the potential for derivatives of methylpentanoic acids in drug development.[12]
Safety Information
3-Methylpentanoic acid is classified as a corrosive substance.[9] It can cause severe skin burns and eye damage.[9]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[9]
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
If on skin or in eyes, rinse immediately with plenty of water.
-
Seek immediate medical attention if exposure occurs.
Diagrams
Caption: Synthesis workflow for 3-methylpentanoic acid.
Caption: Metabolic context of 3-methylpentanoic acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 105-43-1: 3-Methylpentanoic acid | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 7. Pentanoic acid, 3-methyl- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 3-Methylpentanoic acid (HMDB0033774) [hmdb.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
